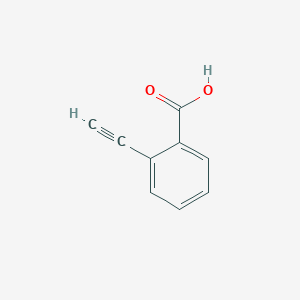

2-Ethynylbenzoic acid

説明

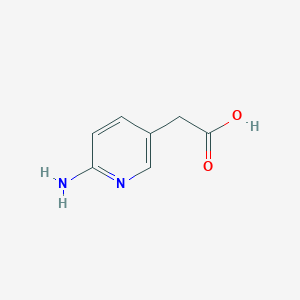

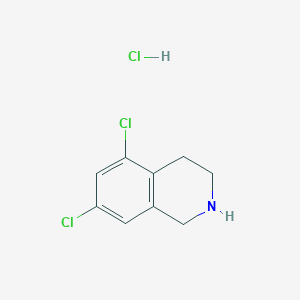

2-Ethynylbenzoic acid is a chemical compound with the molecular formula C9H6O2 . It has an average mass of 146.143 Da and a monoisotopic mass of 146.036774 Da .

Synthesis Analysis

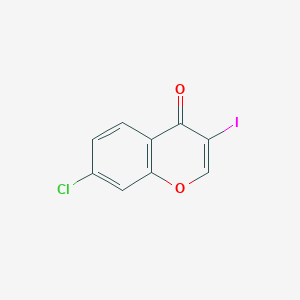

The synthesis of 2-Ethynylbenzoic acid involves a process called iodolactonization of 2-alkynylbenzoic acids . This process is carried out at 100 °C in ionic liquids as unconventional solvents and with molecular iodine as the iodine source . The regiochemical outcome of this process is strongly dependent on the nature of the ionic liquid medium .Molecular Structure Analysis

The molecular structure of 2-Ethynylbenzoic acid consists of 9 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.2±0.1 g/cm3 .Chemical Reactions Analysis

The chemical reactions involving 2-Ethynylbenzoic acid are quite complex. One study discusses the iodolactonization of 2-alkynylbenzoic acids, which is a key step in the synthesis of 2-Ethynylbenzoic acid . This reaction is carried out in ionic liquids and involves the use of molecular iodine .Physical And Chemical Properties Analysis

2-Ethynylbenzoic acid has a boiling point of 282.1±23.0 °C at 760 mmHg and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 55.0±3.0 kJ/mol, and it has a flash point of 128.4±17.3 °C . The compound’s index of refraction is 1.592 .科学的研究の応用

1. Synthesis of Isocoumarins

- Application Summary: 2-Ethynylbenzoic acid is used in the synthesis of isocoumarins, which are important structural subunits in numerous natural products that exhibit a wide range of biological properties .

- Methods of Application: When 2-ethynylbenzoic acids were treated with a catalytic amount of a rhenium complex, such as ReCl(CO)5, 6-endo cyclization of 2-ethynylbenzoic acids proceeded with a high selectivity to give the corresponding isocoumarins in moderate to good yields .

- Results or Outcomes: The 6-endo cyclization of 2-ethynylbenzoic acids smoothly proceeded with a high selectivity to give 3-phenyl-1H-isochromen-1-one (2a) in 80% yield with a small amount of the 5-exo cyclized product .

2. Metal-Catalyzed Cascade Reactions

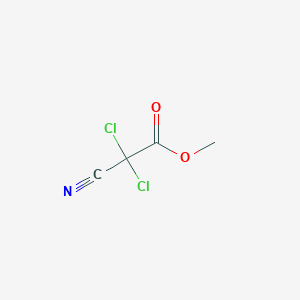

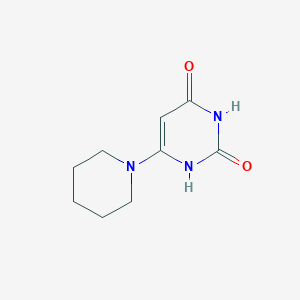

- Application Summary: 2-Ethynylbenzoic acid is used in metal-catalyzed cascade reactions with dinucleophiles. This reaction is a powerful tool for the one-pot construction of libraries of nitrogen-containing heterocyclic compounds with scaffold diversity and molecular complexity .

- Methods of Application: The method involves the use of Grubbs’ first generation catalyst (2 mol%), CF3COOH (1.1 equiv.), and toluene at reflux .

- Results or Outcomes: The method was extended to other alkynoic acids, including hexynoic acid, 2-propargyloxyacetic acid and 2-ethynylbenzoic acid, and later to other N- and O-aminonucleophiles .

3. Corrosion Inhibitors

- Application Summary: Benzoic acid derivatives, including 2-Ethynylbenzoic acid, have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid media .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

While specific safety and hazard information for 2-Ethynylbenzoic acid is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

特性

IUPAC Name |

2-ethynylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSGANIYBODQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506937 | |

| Record name | 2-Ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylbenzoic acid | |

CAS RN |

33578-00-6 | |

| Record name | 2-Ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

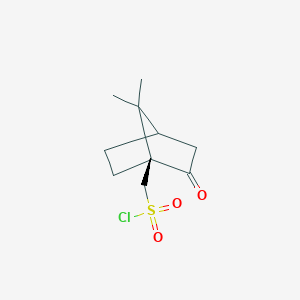

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。